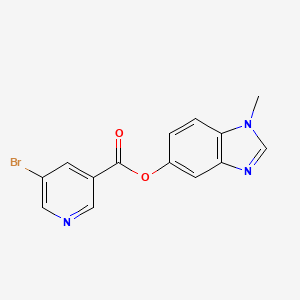
1-methyl-1H-1,3-benzodiazol-5-yl 5-bromopyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-methyl-1H-1,3-benzodiazol-5-yl 5-bromopyridine-3-carboxylate” is a complex organic compound. It contains a benzodiazole moiety, which is a type of heterocyclic compound . The benzodiazole moiety is known to possess three carbon atoms, two nitrogen atoms, and four hydrogen atoms . The compound also contains a bromopyridine moiety, which is a type of halogenated pyridine .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The benzodiazole moiety is a five-membered heterocyclic ring with two nitrogen atoms . The bromopyridine moiety is a six-membered aromatic ring with a bromine atom attached .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The benzodiazole moiety is known to participate in a variety of reactions due to its amphoteric nature . The bromopyridine moiety can undergo various substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Benzodiazoles are typically white or colorless solids that are highly soluble in water and other polar solvents . Bromopyridines are typically yellowish liquids or solids .Orientations Futures
The future directions for research on this compound could include further exploration of its potential biological activities and development of new synthetic routes. Given the wide range of activities exhibited by benzodiazole derivatives , this compound could have potential applications in various fields such as medicinal chemistry and drug development.
Propriétés
IUPAC Name |
(1-methylbenzimidazol-5-yl) 5-bromopyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN3O2/c1-18-8-17-12-5-11(2-3-13(12)18)20-14(19)9-4-10(15)7-16-6-9/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBERNBOGMXCLTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C=CC(=C2)OC(=O)C3=CC(=CN=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-1H-benzo[d]imidazol-5-yl 5-bromonicotinate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1,3-benzothiazol-2-yl)(methyl)amino]-N-[2-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B6503946.png)
![2-[(1,3-benzothiazol-2-yl)(methyl)amino]-N-{[4-(trifluoromethoxy)phenyl]methyl}acetamide](/img/structure/B6503954.png)
![2-[(1,3-benzothiazol-2-yl)(methyl)amino]-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide](/img/structure/B6503961.png)
![2-[(4,7-dimethyl-1,3-benzothiazol-2-yl)(methyl)amino]-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide](/img/structure/B6503973.png)
![2-[(4,7-dimethyl-1,3-benzothiazol-2-yl)(methyl)amino]-N-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}acetamide](/img/structure/B6503980.png)
![2-[(4,7-dimethyl-1,3-benzothiazol-2-yl)(methyl)amino]-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B6503985.png)
![2-[(4,7-dimethyl-1,3-benzothiazol-2-yl)(methyl)amino]-N-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B6503990.png)
![2-[(4-chloro-1,3-benzothiazol-2-yl)(methyl)amino]-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B6503997.png)
![2-{2-[(4-chloro-1,3-benzothiazol-2-yl)(methyl)amino]acetamido}benzamide](/img/structure/B6504000.png)
![2-[(4-chloro-1,3-benzothiazol-2-yl)(methyl)amino]-N-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]acetamide](/img/structure/B6504003.png)
![N-(2,5-dimethoxyphenyl)-2-{methyl[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]amino}acetamide](/img/structure/B6504009.png)
![N-methoxy-N-methyl-2-{methyl[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]amino}acetamide](/img/structure/B6504014.png)
![N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B6504037.png)
![N-{2-[3-(1H-imidazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-1-methanesulfonylpiperidine-4-carboxamide](/img/structure/B6504049.png)